molecular formula C23H21BrN4O4 B2539980 [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946302-91-6

[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2539980
CAS No.: 946302-91-6
M. Wt: 497.349
InChI Key: FPPBNPPHYRBIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features a hybrid heterocyclic architecture comprising an oxazole ring fused with a triazole moiety. Key structural attributes include:

  • Oxazole core: Substituted with a 2-ethoxyphenyl group at position 2 and a methyl group at position 4.
  • Triazole core: Linked to a 4-bromophenyl group at position 1 and a methyl group at position 5.
  • Functional group: A carboxylate ester bridge connecting the oxazole and triazole units.

Properties

IUPAC Name

[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN4O4/c1-4-30-20-8-6-5-7-18(20)22-25-19(15(3)32-22)13-31-23(29)21-14(2)28(27-26-21)17-11-9-16(24)10-12-17/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPBNPPHYRBIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule that combines oxazole and triazole moieties. These structural features are often associated with significant biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula of the compound is C19H23N3O3C_{19}H_{23}N_3O_3 with a molecular weight of approximately 341 Da. Its structural characteristics include:

PropertyValue
LogP3.1
Heavy Atoms Count25
Rotatable Bonds Count7
Number of Rings3
Polar Surface Area (Ų)65
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

Antimicrobial Activity

Recent studies have highlighted the potential of triazole derivatives in inhibiting bacterial enzymes, particularly DprE1, which is crucial for the survival of Mycobacterium tuberculosis. In a study involving various triazole compounds, derivatives similar to our target compound showed promising inhibitory effects against DprE1 with IC50 values ranging from 2.2 to 3.0 μM . This suggests that modifications to the triazole structure can enhance biological activity against tuberculosis.

Anticancer Properties

Compounds containing oxazole and triazole rings have been reported to exhibit anticancer properties. For instance, derivatives with similar scaffolds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins . The specific compound under discussion could be evaluated for its ability to inhibit cancer cell proliferation in vitro.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring is known for its ability to chelate metal ions, which is crucial for the activity of certain enzymes. By inhibiting these enzymes, the compound may disrupt essential metabolic pathways in pathogens.
  • Cell Membrane Interaction : The lipophilicity indicated by its LogP value suggests that it may easily penetrate cell membranes, potentially leading to cytotoxic effects in cancer cells or inhibition of bacterial growth.
  • Structural Modifications : The presence of ethoxy and bromophenyl groups may enhance the interaction with biological targets, thereby improving efficacy.

Case Studies

In one notable study involving related compounds, researchers synthesized a series of oxazole-triazole hybrids and assessed their antimicrobial and anticancer activities. The findings indicated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines while also demonstrating antibacterial properties against Gram-positive bacteria .

Table: Summary of Biological Activities

Activity TypeCompound ExampleIC50/Activity Level
DprE1 InhibitionBOK-22.2 μM
Anticancer ActivitySimilar TriazolesIC50 < 10 μM
Cytotoxicity (Cancer)Various DerivativesMIC ≤ 6.25 μg/mL

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and oxazole moieties exhibit significant antimicrobial properties. For instance, the synthesis of novel hybrids has shown promising results against various bacterial strains, including those resistant to conventional antibiotics. A study demonstrated that derivatives of triazole exhibited potent inhibition against the DprE1 enzyme, which is vital for the survival of Mycobacterium tuberculosis .

Anticancer Potential

The structural features of this compound suggest potential applications in cancer therapy. Triazoles are known to interfere with cellular processes such as proliferation and apoptosis in cancer cells. Preliminary studies indicate that compounds with similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines .

Anti-inflammatory Properties

Some derivatives of triazole and oxazole have been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Case Study 1: Tuberculosis Treatment

A recent study focused on designing ligands targeting the DprE1 enzyme for tuberculosis treatment highlighted the efficacy of triazole-based compounds. The study identified several potent inhibitors with IC50_{50} values below 6 μg/mL, emphasizing the importance of molecular hybridization in enhancing biological activity .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines treated with triazole derivatives revealed significant cytotoxic effects. The compounds led to increased apoptosis rates compared to control groups, suggesting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications at specific positions on the oxazole and triazole rings can enhance biological activity and selectivity towards target enzymes or receptors.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

The target compound’s oxazole-triazole hybrid differs from analogs with thiazole-triazole () or pyrazole-triazole () backbones. These variations impact electronic properties and reactivity:

  • Oxazole vs. Thiazole : Oxazole lacks sulfur, reducing polarizability compared to thiazole-containing analogs (e.g., ’s compounds 4 and 5). This may alter intermolecular interactions in crystal packing .
  • Triazole substituents : The 4-bromophenyl group in the target compound contrasts with fluorophenyl or chlorophenyl groups in , affecting steric and electronic profiles.

Substituent Effects

Compound Core Structure Key Substituents Functional Group Notable Features
Target Compound Oxazole + Triazole 2-Ethoxyphenyl, 4-Bromophenyl Carboxylate ester Bromine enhances halogen bonding
Compound 4 () Thiazole + Triazole 4-Chlorophenyl, 4-Fluorophenyl Thiazole Isostructural; planar geometry
Compound 5 () Thiazole + Triazole 4-Fluorophenyl (×2) Thiazole Perpendicular fluorophenyl group
Compound () Triazole 2-Ethoxyphenyl, 4-Triazolyl Carboxamide Amide group increases polarity
  • Halogen substituents : Bromine (target) vs. fluorine/chlorine (). Bromine’s larger atomic radius may enhance crystal density and influence π-stacking .
  • Functional groups: The carboxylate ester (target) vs.

Crystallographic and Structural Insights

  • Isostructurality : Compounds 4 and 5 () crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Their near-planar geometry contrasts with the target compound, where the bromophenyl group may induce torsional strain .
  • Software tools : Structures of analogs were resolved using SHELXL () and visualized via ORTEP (), methods likely applied to the target compound.

Key Research Findings and Implications

Substituent-Driven Properties : Bromophenyl enhances halogen bonding but may reduce solubility compared to fluorophenyl analogs.

Functional Group Impact : Carboxylate esters (target) offer hydrolytic instability relative to carboxamides (), critical for drug delivery applications.

Crystallography Tools : SHELX and ORTEP remain industry standards for structural validation, ensuring accuracy in comparative studies .

Q & A

Q. What are the optimal synthetic routes for preparing [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and coupling. For example:
  • Oxazole ring formation : React 2-ethoxyphenylacetic acid derivatives with phosphoryl chloride (POCl₃) at 120°C to form the oxazole core .
  • Triazole synthesis : Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole moiety. Sodium azide (NaN₃) and acetylenes are typically employed, with catalytic Cu(I) to ensure regioselectivity .
  • Ester coupling : Link the oxazole and triazole subunits via a Steglich esterification using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Monitor purity (>98%) with a C18 column, mobile phase (acetonitrile/water, 70:30), and UV detection at 254 nm .
  • FTIR : Confirm functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, triazole C-N at ~1450 cm⁻¹) .
  • X-ray crystallography : Resolve the crystal structure to validate stereochemistry and molecular packing (e.g., monoclinic space group P2₁/c) .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

  • Methodological Answer :
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays with ATP analogs .
  • Antimicrobial activity : Use microdilution assays (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole formation be addressed during synthesis?

  • Methodological Answer :
  • Catalyst optimization : Replace Cu(I) with Ru(II) catalysts (e.g., [Cp*RuCl]₄) to favor 1,5-disubstituted triazoles over 1,4-isomers .
  • Solvent effects : Use DMF or THF to stabilize transition states, as polar aprotic solvents enhance regiocontrol .

Q. What strategies resolve discrepancies between computational modeling and experimental bioactivity data?

  • Methodological Answer :
  • Docking refinement : Re-parameterize force fields (e.g., AMBER) to account for halogen bonding (Br···π interactions) observed in X-ray structures .
  • Dynamic simulations : Perform MD simulations (100 ns) in explicit solvent to assess target flexibility (e.g., protein conformational changes) .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Methodological Answer :
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during cyclization steps (residence time: 30 min, 120°C) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 2 h for ester coupling) with controlled power settings (300 W) .

Data Analysis and Contradiction Management

Q. How should unexpected NMR signals (e.g., doublets instead of singlets) be investigated?

  • Methodological Answer :
  • Variable-temperature NMR : Perform experiments (25–100°C) to identify dynamic processes (e.g., rotational barriers in the oxazole ring) .
  • COSY/HSQC : Assign coupled protons and carbons to rule out impurities or diastereomer formation .

Q. What statistical methods are recommended for interpreting conflicting bioassay results?

  • Methodological Answer :
  • ANOVA : Compare dose-response curves across replicates (p < 0.05 threshold) to identify outliers .
  • PCA (Principal Component Analysis) : Reduce dimensionality of high-throughput screening data and cluster active/inactive compounds .

Methodological Tables

Key Analytical Parameters for Structural Confirmation
Technique
-----------
X-ray diffraction
FTIR
HPLC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.